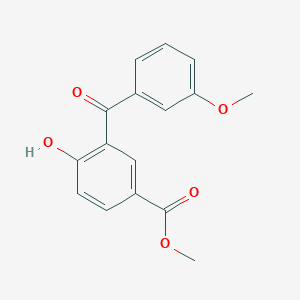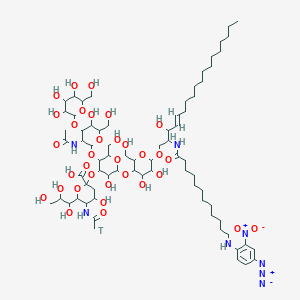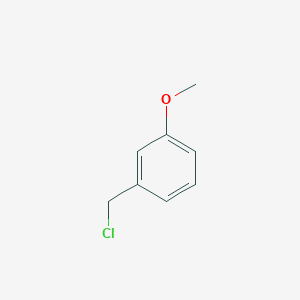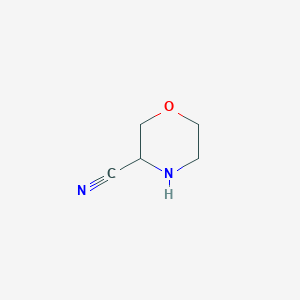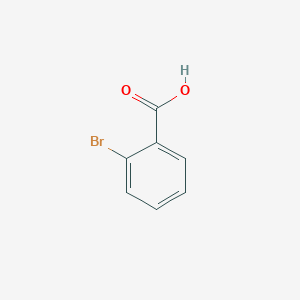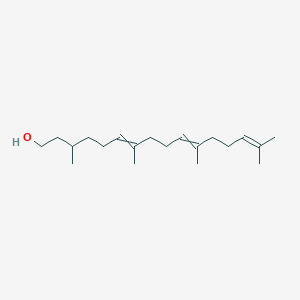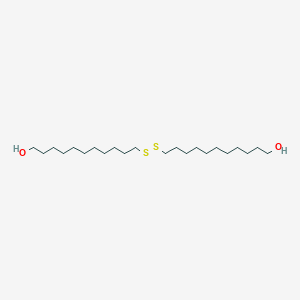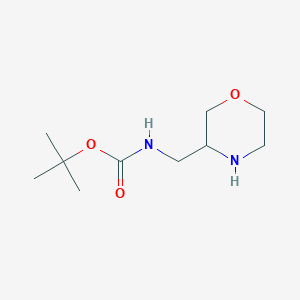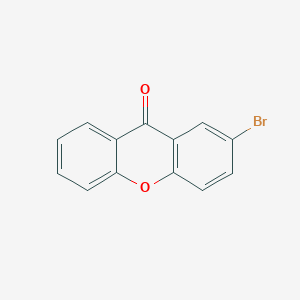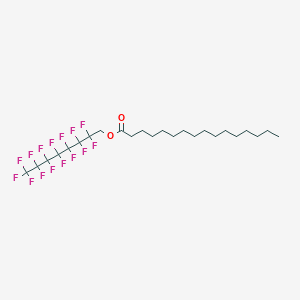
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is a fluorinated surfactant that has been widely used in scientific research applications. It is a hydrophobic compound that can form stable monolayers at the air-water interface, making it useful in various fields such as material science, biophysics, and biochemistry.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate has been used in various scientific research applications, including:
1. Surface Science: It can be used to study the properties of surfaces and interfaces, such as surface tension, contact angle, and surface morphology.
2. Biophysics: It can be used to study the structure and function of biological membranes, such as lipid bilayers and monolayers.
3. Biochemistry: It can be used to study the interactions between proteins and membranes, as well as the effects of surfactants on enzyme activity.
Mechanism Of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is not fully understood. However, it is known to interact with lipid membranes and alter their properties, such as fluidity and permeability. It can also form stable monolayers at the air-water interface, which can be used to study the properties of surfaces and interfaces.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate are not well studied. However, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for various scientific research applications.
Advantages And Limitations For Lab Experiments
The advantages of using 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in lab experiments include its ability to form stable monolayers at the air-water interface, its low toxicity, and its ability to alter the properties of lipid membranes. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its high cost can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in scientific research. These include:
1. Developing new synthesis methods to improve the efficiency and cost-effectiveness of producing 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate.
2. Studying the biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate in more detail to better understand its mechanism of action.
3. Exploring new scientific research applications for 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate, such as in drug delivery or nanotechnology.
4. Developing new derivatives of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate with improved properties or functionalities for specific scientific research applications.
Conclusion:
In conclusion, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate is a fluorinated surfactant that has been widely used in various scientific research applications. Its ability to form stable monolayers at the air-water interface and alter the properties of lipid membranes makes it a valuable tool in surface science, biophysics, and biochemistry. While its mechanism of action and biochemical and physiological effects are not well understood, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate involves the reaction of perfluorooctyl iodide with sodium hexadecanoate in the presence of a palladium catalyst. This method has been described in detail in various scientific papers and is considered to be a reliable and efficient way to produce 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate.
properties
CAS RN |
111918-97-9 |
|---|---|
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl hexadecanoate |
Molecular Formula |
C24H33F15O2 |
Molecular Weight |
638.5 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl hexadecanoate |
InChI |
InChI=1S/C24H33F15O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(40)41-16-18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)23(35,36)24(37,38)39/h2-16H2,1H3 |
InChI Key |
UVEQCEJZVJUIQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
synonyms |
Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





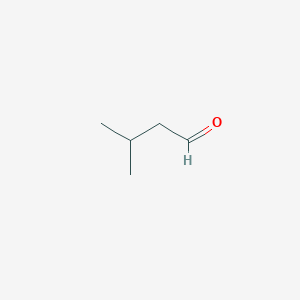
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
